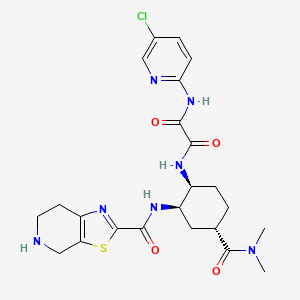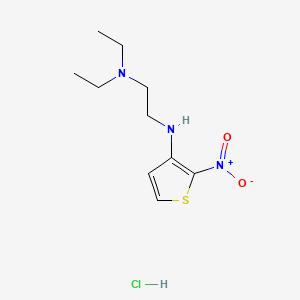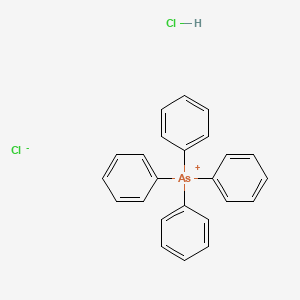
Tetraphenylarsonium chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylarsonium chloride hydrochloride is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·HCl. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation. It is typically used in its hydrated form and is soluble in polar organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraphenylarsonium chloride hydrochloride is synthesized through a multi-step process starting from triphenylarsine. The synthetic route involves the following steps :
Formation of Triphenylarsine Bromide: Triphenylarsine reacts with bromine to form triphenylarsine bromide. [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]
Oxidation to Triphenylarsine Oxide: Triphenylarsine bromide is then hydrolyzed to form triphenylarsine oxide. [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]
Formation of Tetraphenylarsonium Bromide: Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]
Conversion to this compound: Tetraphenylarsonium bromide is treated with hydrochloric acid to form this compound. [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route as described above, with optimizations for large-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphenylarsonium chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other anions.
Complex Formation: It forms complexes with various anions, which can be precipitated out of solution.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid (HCl): Used in the final step of its synthesis.
Phenylmagnesium Bromide (C₆H₅MgBr): Used in the formation of tetraphenylarsonium bromide.
Major Products Formed
The major products formed from reactions involving this compound include various tetraphenylarsonium salts, depending on the anion used in the reaction .
Applications De Recherche Scientifique
Tetraphenylarsonium chloride hydrochloride has several scientific research applications, including :
Chemistry: Used as a reagent in titration and to solubilize polyatomic anions in organic media.
Biology: Employed in studies involving the extraction and analysis of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the preparation of arsonium amide, oxime, and carbohydrate derivatives.
Mécanisme D'action
The mechanism of action of tetraphenylarsonium chloride hydrochloride involves its ability to form stable complexes with various anions. This property is leveraged in solvent extraction processes, where it helps in the separation and purification of specific ions from mixtures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but contains phosphorus instead of arsenic.
Tetrabutylammonium Chloride: Contains a nitrogen atom instead of arsenic and has butyl groups instead of phenyl groups.
Tetraethylammonium Chloride: Contains a nitrogen atom and ethyl groups instead of phenyl groups
Uniqueness
Tetraphenylarsonium chloride hydrochloride is unique due to its arsenic center, which imparts distinct chemical properties compared to its phosphorus and nitrogen analogs. This uniqueness makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
73003-83-5 |
|---|---|
Formule moléculaire |
C24H21AsCl2 |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
tetraphenylarsanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H20As.2ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;2*1H/q+1;;/p-1 |
Clé InChI |
APNZVTSMUNHRHL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


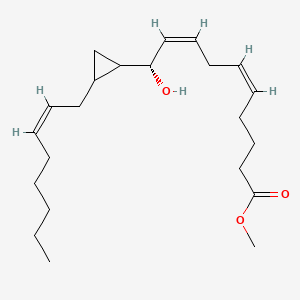
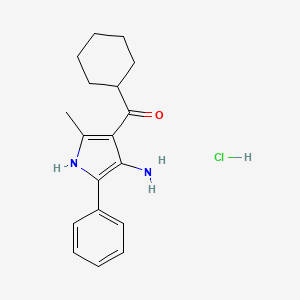
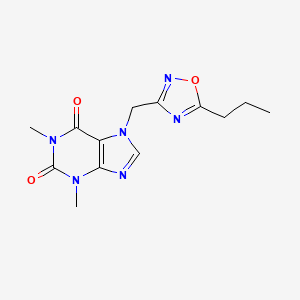
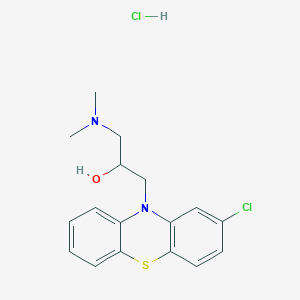
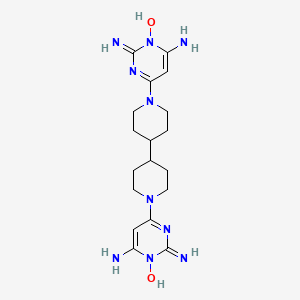

![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

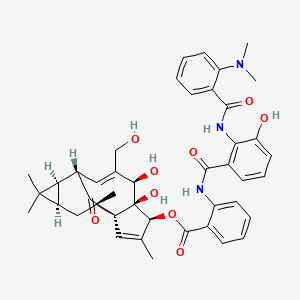

![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
